molecular formula C12H9ClN4O2S3 B4406744 N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine

N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine

Cat. No. B4406744
M. Wt: 372.9 g/mol
InChI Key: DVPVQEFQMDIRHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiadiazole sulfonamides, including our compound of interest, typically begins with base compounds such as 4-chlorobenzoic acid. Through a series of reactions including esterification, hydrazination, salt formation, and cyclization, the core thiadiazole structure is formed. Subsequent steps involve converting this intermediate into a sulfonyl chloride, followed by a nucleophilic attack by amines to yield the sulfonamides. The structural confirmation of these compounds is achieved through NMR, IR, and elemental analysis techniques (Chen et al., 2010).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively analyzed through spectral, X-ray, and DFT studies. These analyses reveal that the compounds are stabilized by both intra- and intermolecular hydrogen bonding and crystallize in various monoclinic systems. The geometry optimization performed using DFT methods provides a comparison with single-crystal X-ray data, showcasing the stability and electronic transitions of these molecules (Dani et al., 2013).

Chemical Reactions and Properties

The reactivity of thiadiazole compounds with amines to form sulfonamides highlights the chemical versatility of these structures. The regiochemistry of reactions involving thiadiazole derivatives can vary significantly based on the nature of the nucleophiles, enabling the synthesis of diverse and structurally unique compounds. This versatility underpins the potential for creating a wide array of derivatives with tailored properties for specific applications (Turov et al., 2014).

properties

IUPAC Name

N-[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4O2S3/c1-7-2-4-8(5-3-7)22(18,19)10-9(13)21-11(15-10)16-12-17-14-6-20-12/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVPVQEFQMDIRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=NN=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine
Reactant of Route 3
N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine
Reactant of Route 4
Reactant of Route 4
N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine
Reactant of Route 5
N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine
Reactant of Route 6
Reactant of Route 6
N-{5-chloro-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-2-yl}-1,3,4-thiadiazol-2-amine

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